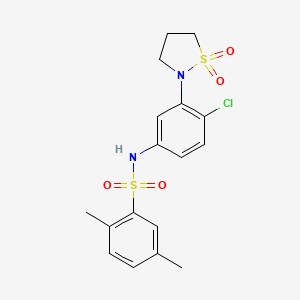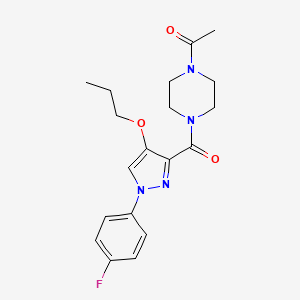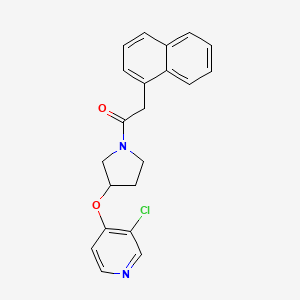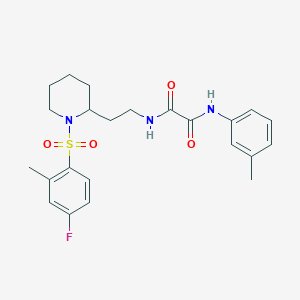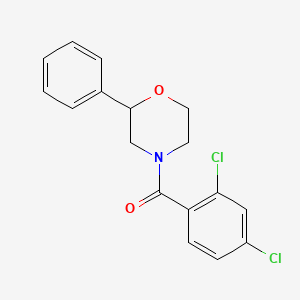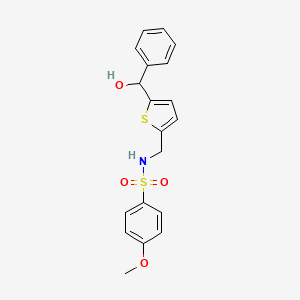
N-((5-(ヒドロキシ(フェニル)メチル)チオフェン-2-イル)メチル)-4-メトキシベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a thiophene ring substituted with a hydroxyphenylmethyl group and a methoxybenzenesulfonamide moiety
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the sulfonamide group is particularly interesting due to its known bioactivity in various therapeutic agents.
Medicine
Medicinally, compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar applications, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties conferred by the thiophene ring.
作用機序
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives, in general, have been known to interact with various biological targets leading to a variety of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activity .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur under basic conditions.
Substitution with Hydroxyphenylmethyl Group: The thiophene ring is then functionalized with a hydroxyphenylmethyl group through a Friedel-Crafts alkylation reaction, using hydroxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the substituted thiophene with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and the use of industrial-grade solvents and reagents to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a ketone or quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
類似化合物との比較
Similar Compounds
N-(phenylmethyl)-4-methoxybenzenesulfonamide: Lacks the thiophene ring, which may reduce its electronic properties.
N-((5-(methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide: Lacks the hydroxy group, potentially affecting its reactivity and bioactivity.
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-benzenesulfonamide: Lacks the methoxy group, which may alter its solubility and interaction with biological targets.
Uniqueness
The unique combination of the hydroxyphenylmethyl group, thiophene ring, and methoxybenzenesulfonamide moiety in N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide provides a distinct set of electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or advanced material properties.
特性
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-24-15-7-10-17(11-8-15)26(22,23)20-13-16-9-12-18(25-16)19(21)14-5-3-2-4-6-14/h2-12,19-21H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXWTHIBLJXERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
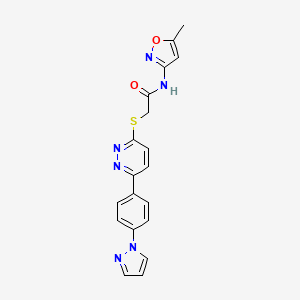
![2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one](/img/structure/B2453491.png)
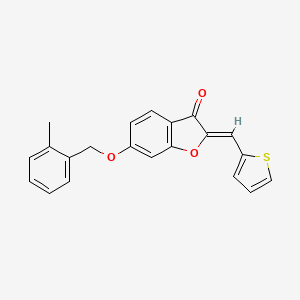
![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2453493.png)

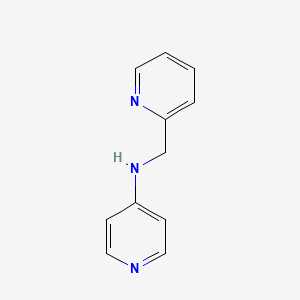
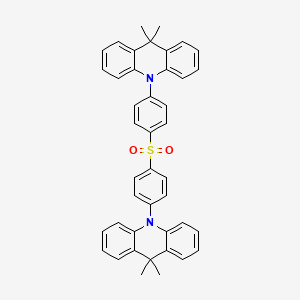
![1-(4-Chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2453498.png)
